3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)thio)benzene-1,2-diol typically involves the reaction of furan-2-ylmethanethiol with a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where the furan-2-ylmethylthio group is introduced to the benzene ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-((Furan-2-ylmethyl)thio)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
3-((Furan-2-ylmethyl)thio)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-((Furan-2-ylmethyl)thio)benzene-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan-2-ylmethylthio group can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but lacks the furan-2-ylmethylthio group.
Resorcinol (benzene-1,3-diol): Different position of hydroxyl groups.
Hydroquinone (benzene-1,4-diol): Different position of hydroxyl groups.
Uniqueness
3-((Furan-2-ylmethyl)thio)benzene-1,2-diol is unique due to the presence of the furan-2-ylmethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
CAS No. |
923267-45-2 |
---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
3-(furan-2-ylmethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H10O3S/c12-9-4-1-5-10(11(9)13)15-7-8-3-2-6-14-8/h1-6,12-13H,7H2 |
InChI Key |
QHARYJJOOJNRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SCC2=CC=CO2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.